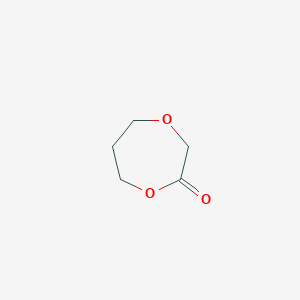

1,4-Dioxepan-2-one

Description

Contextualization within Cyclic Ester Chemistry and Polymer Science

1,4-Dioxepan-2-one is a seven-membered cyclic ester, also known as a lactone, that holds a significant position in the field of polymer science. As a member of the cyclic ester family, it serves as a monomer for ring-opening polymerization (ROP), a powerful method for synthesizing aliphatic polyesters. tandfonline.com This class of polymers is of particular interest due to their biocompatibility and biodegradability, which makes them suitable for a range of biomedical applications. google.com

The structure of this compound, featuring an ether linkage within its seven-membered ring, imparts unique properties to its corresponding polymer, poly(this compound) (PDP). Unlike its amorphous and elastomeric structural analog, poly(1,5-dioxepan-2-one), PDP is a semicrystalline polymer. google.com This crystallinity provides greater dimensional stability, making it a candidate for applications that require a degree of mechanical integrity, such as molded biomedical devices and sutures. google.com

The ring-opening polymerization of this compound allows for the creation of homopolymers and, more significantly, copolymers with other cyclic monomers. google.com The copolymerization of this compound with monomers like glycolide, L-lactide, D,L-lactide, ε-caprolactone, and trimethylene carbonate enables the fine-tuning of the resulting polymer's properties. google.com By adjusting the comonomer ratios, researchers can manipulate characteristics such as crystallinity, degradation rate, and mechanical strength to meet the demands of specific applications. google.com

Overview of Historical and Contemporary Research Trajectories for this compound Systems

The history of this compound and its polymer can be traced back to the early 20th century. The first mention of homopolymers of this compound appeared in a 1939 U.S. Patent by Spanagel, which referenced a 1933 German article by Palomaa et al. google.com Spanagel described the synthesis of these homopolymers from hydroxyether acids using a metal catalyst, with the resulting polymers being depolymerized to produce lactones for use in the perfume industry. google.com At this early stage, the physical properties of the polymer were not a primary focus. google.com

More recently, research has shifted towards the biomedical applications of this compound-based polymers. A notable development in this area was the work of Doddi et al., who described the synthesis of homopolymers and copolymers of this compound for use as absorbable synthetic sutures and other medical devices. google.com Their work highlighted the potential of this monomer in creating biocompatible and biodegradable materials. google.com

Contemporary research continues to explore the potential of this compound in advanced polymer systems. A key focus is the development of copolymers with tailored properties. For instance, copolymers of this compound and its cyclic dimer, 1,5,8,12-tetraoxacyclotetradecane-7-14-dione, have been investigated for their desirable mechanical and biological properties in absorbable surgical applications. google.com Research has also delved into creating block copolymers, where a prepolymer rich in this compound is reacted with other lactone monomers to create materials with distinct crystalline regions and novel biophysical properties. google.com

A significant challenge in the application of poly(this compound) is its slow crystallization rate, which can make processes like melt spinning into fibers difficult. google.com To address this, current research often focuses on copolymers where the this compound content is limited, typically to less than 45 weight percent, to achieve a balance of desirable properties. google.com

Methodological Approaches and Foundational Concepts in this compound Investigations

The primary methodological approach for the synthesis of polymers from this compound is ring-opening polymerization (ROP) . This technique is favored over polycondensation for producing high-molecular-weight aliphatic polyesters as it avoids the need for high temperatures and long reaction times, and the stoichiometry is less critical. tandfonline.com

Catalysis in ROP: A variety of catalysts are employed in the ROP of this compound.

Metal-based catalysts: Stannous octoate is a commonly used Lewis acid catalyst for the melt polymerization of this compound. google.com The concentration of the catalyst can be adjusted to control the rate of polymerization. google.com

Enzyme-catalyzed ROP: To circumvent the issue of metallic residues in polymers intended for medical use, enzymatic polymerization has emerged as a viable, "green" alternative. researchgate.net Lipases, such as those derived from Candida antarctica, have demonstrated high catalytic activity in the ROP of cyclic esters. researchgate.net This approach can yield metal-free polyesters with high molecular weights. researchgate.net

Organocatalysts: More recently, metal-free organocatalysts have been explored for the ROP of cyclic esters. These catalysts offer advantages such as fast reaction rates, tolerance to various functional groups, and ease of removal. mdpi.com

Polymerization Techniques:

Bulk polymerization: This method involves polymerizing the monomer in its molten state, often with a catalyst and an initiator like diethylene glycol. google.com

Solution polymerization: The polymerization is carried out in a solvent, which can help to control the reaction temperature and viscosity.

Copolymerization Strategies:

Random copolymerization: This is achieved by polymerizing a mixture of this compound and other lactone monomers in a single stage. google.com

Block copolymerization: This typically involves a two-stage process. First, a prepolymer is formed, often rich in this compound. This prepolymer is then reacted with another lactone monomer to create a segmented block copolymer. google.com

Characterization Techniques: The properties of the resulting polymers are assessed using a variety of analytical methods.

Differential Scanning Calorimetry (DSC): This technique is used to determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm). google.com For poly(this compound), the Tg has been reported to be -36°C and the Tm to be 47°C. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure of the polymers and determining copolymer composition.

Size Exclusion Chromatography (SEC): SEC is employed to determine the molecular weight and molecular weight distribution of the polymers.

Data Tables

Table 1: Physical Properties of Poly(this compound)

| Property | Value | Citation |

| Physical State | Semicrystalline Polymer | google.com |

| Glass Transition Temperature (Tg) | -36°C | google.com |

| Melting Point (Tm) | 47°C | google.com |

Table 2: Monomers for Copolymerization with this compound

| Monomer | Chemical Family |

| Glycolide | Cyclic Ester (Lactone) |

| L-Lactide | Cyclic Ester (Lactone) |

| D,L-Lactide | Cyclic Ester (Lactone) |

| ε-Caprolactone | Cyclic Ester (Lactone) |

| 1,4-Dioxanone | Cyclic Ester (Lactone) |

| Trimethylene Carbonate | Cyclic Carbonate |

Structure

3D Structure

Properties

CAS No. |

3207-00-9 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

1,4-dioxepan-2-one |

InChI |

InChI=1S/C5H8O3/c6-5-4-7-2-1-3-8-5/h1-4H2 |

InChI Key |

SJDLIJNQXLJBBE-UHFFFAOYSA-N |

SMILES |

C1COCC(=O)OC1 |

Canonical SMILES |

C1COCC(=O)OC1 |

Synonyms |

1,4-dioxepan-2-one 1,5-dioxepan-2-one 1,5-DXO |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dioxepan 2 One and Its Analogues

Direct Cyclization Routes to 1,4-Dioxepan-2-one

Direct cyclization represents a common and straightforward approach to synthesizing this compound. This method typically involves the intramolecular esterification of a suitable linear hydroxy acid or the oxidative cyclization of a diol.

A notable method for forming the this compound lactone is through the regioselective oxidation of a diol precursor. researchgate.net One effective catalyst system for this transformation involves the use of oxoammonium salts. researchgate.net In a specific application, 3-(2-hydroxyethoxy) propan-1-ol was oxidized using these salts under basic conditions. researchgate.net This process resulted in a quantitative oxidative esterification, leading to a regioselective closure of the lactone ring to form this compound. researchgate.net

The yield and selectivity of the direct cyclization are highly dependent on the reaction conditions. For the oxoammonium salt-catalyzed oxidation of 3-(2-hydroxyethoxy) propan-1-ol, the optimization of conditions was crucial to achieve a high yield of the desired this compound. researchgate.net The reaction was specifically tailored by controlling the basicity and other parameters to favor the formation of the seven-membered ring over other potential side products. researchgate.net This tailored approach led to a very good yield of the target compound. researchgate.net

| Parameter | Condition | Outcome | Reference |

| Precursor | 3-(2-hydroxyethoxy) propan-1-ol | - | researchgate.net |

| Catalyst | Oxoammonium salts | - | researchgate.net |

| Environment | Basic conditions | Regioselective lactone ring closure | researchgate.net |

| Result | - | Quantitative oxidative esterification, very good yield | researchgate.net |

Alternative Synthetic Pathways for this compound Core Structures

Beyond direct cyclization, alternative strategies have been explored to construct the dioxepanone ring system. These methods include expanding a pre-existing ring or modifying a precursor molecule to facilitate cyclization.

Ring expansion offers a pathway to synthesize seven-membered rings like 1,4-dioxepanes from more readily available six-membered rings. A visible-light-promoted ring expansion reaction has been demonstrated for the synthesis of 1,4-dioxepanes from 1,4-dioxane (B91453) and aryl diazoesters. researchgate.net This photochemical method provides a modern approach to accessing the core 1,4-dioxepane structure. researchgate.net

This strategy involves chemically modifying a linear precursor to create a reactive site that facilitates subsequent intramolecular cyclization. An analogous synthesis for a related sulfur-containing seven-membered ring, 1,4-oxathiepan-2-one, illustrates this principle. The synthesis involves the free radical addition of thioglycolic acid to allyl chloride, which produces 2-(3-chloropropylthio)acetic acid. researchgate.net This chloro-acid precursor is then treated with potassium fluoride (B91410) in glacial acetic acid to induce cyclization, forming the 1,4-oxathiepan-2-one ring. researchgate.net This highlights how derivatizing a precursor by introducing a leaving group (in this case, chlorine) can be a key step in forming the desired heterocyclic structure.

Preparation of Functionalized this compound Monomers

The synthesis of functionalized this compound analogues allows for the tuning of polymer properties. Research has focused on introducing substituents at various positions on the ring. For the related 1,4-dioxepan-6-one (B569424) core, several synthetic routes have been established to create substituted derivatives. researchgate.net

Two primary methods for this functionalization include:

Williamson Etherification and Oxidation : This route involves a Williamson etherification with 3-chloro-2-(chloromethyl)prop-1-ene, followed by a Katsuki-Sharpless oxidation to yield the final functionalized dioxepanone. researchgate.net

Etherification and Dieckmann Cyclization : An alternative pathway uses etherification with ethyl diazoacetate, followed by a Dieckmann cyclization to form the ring structure. researchgate.net

These methods have been successfully used to synthesize a variety of 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones. researchgate.net

| Synthesized Analogue | Synthetic Method | Reference |

| 2-methyl-1,4-dioxepan-6-one | Williamson etherification / Katsuki-Sharpless oxidation | researchgate.net |

| 2-propyl-1,4-dioxepan-6-one | Williamson etherification / Katsuki-Sharpless oxidation | researchgate.net |

| 2-isobutyl-1,4-dioxepan-6-one | Williamson etherification / Katsuki-Sharpless oxidation | researchgate.net |

| 2,2,3,3-tetramethyl-1,4-dioxepan-6-one | Williamson etherification / Katsuki-Sharpless oxidation | researchgate.net |

| (5aS,9aS)-9-bromo-5a,6,7,9a-tetrahydro-2H-benzo[b] researchgate.netenamine.netdioxepin-3(4H)-one | Etherification / Dieckmann cyclization | researchgate.net |

| (5aS,9aS)-9-iodo-5a,6,7,9a-tetrahydro-2H-benzo[b] researchgate.netenamine.netdioxepin-3(4H)-one | Etherification / Dieckmann cyclization | researchgate.net |

Strategies for Incorporating Polymerizable Pendant Groups

The introduction of polymerizable pendant groups onto the this compound ring is a crucial step in creating functionalized monomers that can be used to synthesize graft copolymers or cross-linked polymer networks. These pendant groups, such as acrylates, methacrylates, or vinyl ethers, can undergo a secondary polymerization, typically by free-radical mechanisms, either during or after the primary ring-opening polymerization of the lactone.

A general approach to functionalized 1,4-dioxepan-2-ones involves starting with a suitably functionalized diol precursor. For instance, a diol containing a protected hydroxyl group or a group that can be readily converted to a polymerizable moiety can be used. One plausible synthetic route begins with the regioselective oxidation of a substituted 3-(2-hydroxyethoxy) propan-1-ol derivative. researchgate.net

Hypothetical Synthetic Pathway to a Methacrylate-Functionalized this compound:

A potential strategy to synthesize a this compound monomer bearing a methacrylate (B99206) group is outlined below. This approach leverages the protection of a hydroxyl group that is later deprotected and functionalized.

Synthesis of a Protected Diol: A starting diol, such as 2-(hydroxymethyl)-1,3-propanediol, can be selectively protected at one of the primary hydroxyl groups, for example, using a trityl protecting group. The remaining primary hydroxyl group can then be reacted with 2-chloroethanol (B45725) to introduce the hydroxyethoxy side chain.

Oxidative Cyclization: The resulting protected diol can then undergo regioselective oxidation to form the this compound ring. researchgate.net This would yield a protected hydroxyl-functionalized lactone.

Deprotection and Functionalization: The protecting group is then removed to reveal the free hydroxyl group. This hydroxyl group can subsequently be esterified with methacryloyl chloride in the presence of a base to yield the final methacrylate-functionalized this compound monomer.

The copolymerization of such a functionalized monomer via ring-opening polymerization with other cyclic esters, followed by radical polymerization of the pendant methacrylate groups, would lead to the formation of cross-linked polymer networks with tunable properties.

Table 1: Potential Polymerizable Pendant Groups for this compound

| Pendant Group | Chemical Structure | Potential Polymerization Method |

| Acrylate (B77674) | -O-C(O)CH=CH₂ | Free-radical polymerization |

| Methacrylate | -O-C(O)C(CH₃)=CH₂ | Free-radical polymerization |

| Vinyl Ether | -O-CH=CH₂ | Cationic polymerization |

| Styrenic | -C₆H₄-CH=CH₂ | Free-radical, cationic, or anionic polymerization |

Synthesis of Chiral this compound Derivatives for Stereocontrolled Polymerization

The synthesis of chiral this compound derivatives is of significant interest as it opens the door to stereocontrolled ring-opening polymerization, leading to polymers with specific tacticities (e.g., isotactic, syndiotactic, or heterotactic). The stereochemistry of the polymer backbone can have a profound impact on its physical, mechanical, and degradation properties.

The introduction of chirality into the this compound monomer can be achieved through several strategies, including the use of chiral starting materials, chiral catalysts for asymmetric synthesis, or enzymatic resolutions.

Synthesis from Chiral Precursors:

A straightforward approach involves starting from a commercially available chiral diol. For example, a chiral substituted 1,2-diol can be used as a precursor. The synthesis of enantiopure 1,4-dioxanes from chiral 1,2-diols has been reported, and a similar strategy could be adapted for the synthesis of this compound. cmu.edu The general steps would involve:

Alkylation of a Chiral Diol: A chiral diol, such as (R)- or (S)-1,2-propanediol, can be reacted with a suitable three-carbon synthon containing a masked carboxylic acid functionality.

Cyclization and Lactonization: Subsequent intramolecular cyclization and lactonization would yield the chiral this compound derivative.

Asymmetric Synthesis using Chiral Catalysts:

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. While specific examples for this compound are not abundant in the literature, principles from the asymmetric synthesis of other lactones can be applied. For instance, metal-catalyzed asymmetric Baeyer-Villiger oxidation of a prochiral cyclic ketone precursor could be a viable route. The use of chiral ligands in conjunction with a metal catalyst can direct the oxidation to occur enantioselectively, yielding a chiral lactone.

Stereocontrolled Polymerization:

Once a chiral this compound monomer is synthesized, its ring-opening polymerization can be controlled to produce stereoregular polymers. The outcome of the polymerization is highly dependent on the nature of the initiator or catalyst used. Certain catalysts are known to exhibit stereoselectivity, preferentially polymerizing one enantiomer over the other in a racemic mixture (kinetic resolution) or controlling the stereochemistry of the chain propagation. For example, in the well-studied polymerization of lactide, different metal-alkoxide initiators can lead to isotactic or syndiotactic polylactide from a racemic mixture of L- and D-lactide. cmu.edu A similar level of control could potentially be achieved with chiral this compound derivatives.

Table 2: Potential Catalysts for Stereocontrolled Ring-Opening Polymerization of Chiral Lactones

| Catalyst/Initiator Class | Potential for Stereocontrol | Example from Related Systems |

| Chiral Salen-Aluminum Complexes | High | Stereoselective polymerization of lactide |

| Chiral Yttrium Complexes | High | Isotactic-specific polymerization of racemic lactide |

| Organocatalysts (e.g., chiral amines, phosphines) | Moderate to High | Enantioselective polymerization of various lactones |

| Lipases (Enzymatic Catalysis) | High | Kinetic resolution of racemic lactones |

The development of synthetic routes to functionalized and chiral this compound monomers is a critical step toward the creation of advanced biodegradable polymers with tailored properties for a wide range of applications, from biomedical devices to environmentally friendly plastics.

Ring Opening Polymerization Rop of 1,4 Dioxepan 2 One: Mechanistic and Kinetic Perspectives

Catalytic Systems for 1,4-Dioxepan-2-one ROP

The selection of a catalytic system is crucial for controlling the ROP of this compound. Both metal-based and organocatalytic systems have been extensively investigated to achieve high monomer conversion and control over the polymer's molecular weight and structure.

Metal-Based Coordination Polymerization

Metal-based catalysts are widely used for the ROP of cyclic esters, including this compound. mdpi.com These catalysts typically operate through a coordination-insertion mechanism. cmu.ac.thresearchgate.net In this mechanism, the monomer coordinates to the metal center, followed by nucleophilic attack of an initiator or the growing polymer chain, leading to the ring opening and insertion of the monomer into the polymer chain. researchgate.net

Complexes of aluminum, tin, and zinc are among the most common metal-based catalysts for the ROP of this compound. researchgate.netsciepublish.com

Aluminum Complexes: Aluminum alkoxides, such as aluminum isopropoxide, are effective initiators for the living polymerization of cyclic esters, yielding well-defined polymers. cmu.ac.th

Tin Complexes: Stannous octoate (Sn(Oct)₂), is a widely used and versatile catalyst for the ROP of lactones. cmu.ac.thsciepublish.comgoogle.com It is often used with an alcohol co-initiator, where the alcohol is believed to form a tin alkoxide species that initiates the polymerization. cmu.ac.th The ROP of 1,5-dioxepan-2-one (B1217222) with stannous octoate has been studied, and a two-step process has been developed to create well-defined triblock copolymers. cmu.edu Theoretical studies support a coordination-insertion mechanism for Sn(Oct)₂-catalyzed ROP of 1,5-dioxepan-2-one, with the rate-determining step being the nucleophilic attack of the alkoxide on the monomer's carbonyl carbon. researchgate.net

Zinc Complexes: Zinc lactate (B86563) and diethyl zinc have been explored as non-toxic catalyst alternatives for the ROP of p-dioxanone (PDO), a related cyclic ester, to minimize metal contamination in biomedical applications. researchgate.net

Table 1: Performance of Selected Metal-Based Catalysts in this compound ROP

| Catalyst/Initiator System | Monomer | Conditions | Mₙ (g/mol) | PDI | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Stannous Octoate / Ethylene (B1197577) Glycol | 1,5-Dioxepan-2-one / L-Lactide | Chloroform, 60 °C | 11,600 - 38,700 | 1.2 - 1.6 | >95 | cmu.edu |

| Lanthanum Isopropoxide | 1,4-Dioxan-2-one (B42840) | Bulk, 120-160 °C | Up to 19,800 | 1.45 - 1.87 | Up to 96 | researchgate.net |

| Zinc Lactate | p-Dioxanone | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Aluminum Isopropoxide | 1,4-Dioxan-2-one | Bulk | Not specified | Not specified | Not specified | uliege.be |

Mₙ: Number-average molecular weight; PDI: Polydispersity index.

Lanthanide-based catalysts, including lanthanum isopropoxide, have demonstrated high activity in the ROP of 1,4-dioxan-2-one. researchgate.net These catalysts are known for their large ionic radii and high Lewis acidity, which facilitate monomer coordination. researchgate.net Lanthanum isopropoxide has been used as a single-component initiator for the bulk polymerization of 1,4-dioxan-2-one, showing first-order kinetics with respect to the monomer concentration. researchgate.net The mechanism proceeds via a coordination-insertion pathway involving the cleavage of the acyl-oxygen bond of the monomer. researchgate.net Research has also explored other lanthanide complexes for the ROP of cyclic esters, highlighting their potential for achieving high monomer conversion. researchgate.net For instance, certain lanthanide complexes have been shown to be highly active for the ROP of trimethylene carbonate, a related cyclic monomer. rsc.org

The design of the ligand coordinated to the metal center plays a critical role in the catalyst's performance, influencing its activity, selectivity, and control over the polymerization. The electronic and steric properties of the ligand can be tuned to optimize the catalyst. For instance, in the ROP of cyclic esters, the use of bulky ligands can help to prevent side reactions and control the stereochemistry of the resulting polymer.

The structure-activity relationship is a key consideration in developing effective catalysts. For lanthanide-based catalysts, the nature of the ancillary ligand can significantly impact catalytic activity. researchgate.net For example, studies on guanidinate-ligated lanthanide complexes for the ROP of 1,4-dioxan-2-one found that the catalytic activity was influenced by the nature of the guanidinate groups. researchgate.net Similarly, for zinc-based catalysts, the Lewis acidity of the zinc center can be increased by using electron-withdrawing ligands, which enhances monomer activation. rsc.org

Organocatalytic Approaches

To avoid potential metal contamination in the final polymer, which is a concern for biomedical applications, organocatalytic ROP has emerged as a powerful alternative. researchgate.netmdpi.commdpi.com Organocatalysts can operate through various mechanisms, including nucleophilic or electrophilic activation of the monomer, and can be broadly classified as Lewis acids or Lewis bases. rsc.org

Both Lewis acidic and Lewis basic organocatalysts have been successfully employed for the ROP of cyclic esters.

Lewis Base Organocatalysts: Lewis bases, such as amines and phosphines, can catalyze ROP through a nucleophilic mechanism or by activating an initiator. researchgate.net Several organic bases have been investigated for the ROP of 1,5-dioxepan-2-one (DXO), including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and the phosphazene base t-BuP₄. mdpi.comresearchgate.net These catalysts have demonstrated the ability to produce well-defined polymers in a controlled manner. mdpi.com Kinetic studies have shown that the polymerization is first-order with respect to the monomer concentration. mdpi.com The proposed mechanism for DBU and t-BuP₄ involves an initiator/chain-end activated ROP, while TBD is suggested to operate via a nucleophilic ROP mechanism. mdpi.comgrafiati.com

Lewis Acid Organocatalysts: Lewis acids can activate the monomer by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack. Diphenyl phosphate (B84403) (DPP) is an example of an organocatalyst that has been used for the ROP of a related monomer, 3-methylene-1,5-dioxepan-2-one. acs.org Brønsted acids like methanesulfonic acid have also been investigated for the ROP of cyclic carbonates, demonstrating that activity does not simply correlate with acidity. afinitica.com

Table 2: Organocatalytic ROP of 1,5-Dioxepan-2-one (DXO)

| Catalyst | Initiator | Conditions | Mₙ (g/mol) | PDI | Conversion (%) | Time (min) | Reference |

|---|---|---|---|---|---|---|---|

| t-BuP₄ | Benzyl (B1604629) alcohol | Bulk, 60 °C | 11,200 | 1.12 | 99 | 10 | mdpi.com |

| TBD | Benzyl alcohol | Bulk, 60 °C | 10,800 | 1.15 | 75 | 20 | mdpi.com |

| DBU | Benzyl alcohol | Bulk, 60 °C | 10,500 | 1.18 | 38 | 20 | mdpi.com |

Mₙ: Number-average molecular weight; PDI: Polydispersity index.

N-Heterocyclic Carbenes (NHCs) as Efficient Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of organocatalysts for the ROP of various cyclic esters, including this compound. Their strong nucleophilicity and basicity enable them to efficiently initiate and propagate the polymerization, often in a controlled or living manner.

The catalytic activity of NHCs in the ROP of DXO is influenced by their structural and electronic properties. For instance, studies comparing different organocatalysts have demonstrated that the super basicity of certain phosphazene-based catalysts can lead to extremely high polymerization rates, achieving over 99% monomer conversion in a matter of minutes. researchgate.net In contrast, other amidine- and guanidine-based catalysts also effectively promote the polymerization, albeit at different rates. researchgate.netresearchgate.net

The mechanism of NHC-catalyzed ROP of DXO is believed to proceed through the activation of either the monomer or the initiator (an alcohol). In an initiator-activated mechanism, the NHC deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the monomer, initiating polymerization. researchgate.net Alternatively, a nucleophilic mechanism involves the direct attack of the NHC on the monomer. researchgate.netmdpi.com The specific pathway is often dependent on the particular NHC and reaction conditions employed. researchgate.net

Kinetic studies have shown that the ROP of DXO catalyzed by certain NHCs exhibits first-order kinetics with respect to the monomer concentration. researchgate.netresearchgate.net This, coupled with a linear relationship between the number-average molecular weight (Mn) and monomer conversion, indicates a controlled polymerization process. researchgate.net

Dual-Catalyst Systems for Enhanced Control

To achieve even greater control over the polymerization process, dual-catalyst systems have been explored. These systems typically consist of a Lewis acid and a Brønsted base, which work synergistically to activate both the monomer and the initiator.

A common strategy involves the use of a Lewis acid, such as a metal halide, to coordinate with and activate the monomer, making its carbonyl group more susceptible to nucleophilic attack. Simultaneously, a base, like an isothiourea, activates the initiator (e.g., benzyl alcohol) by deprotonation. rsc.org This dual activation pathway allows for efficient polymerization under mild conditions, yielding polyesters with predictable molecular weights and narrow polydispersity indices (PDI < 1.20). rsc.org

The choice of both the Lewis acid and the base significantly impacts the catalytic activity. For instance, in systems employing magnesium halides, the activity has been observed to follow the order MgI2 > MgBr2 > MgCl2. rsc.org Similarly, the structure of the isothiourea base also influences the polymerization rate. rsc.org Kinetic and chain extension experiments with these dual-catalyst systems have confirmed the living characteristics of the polymerization. rsc.org

Enzymatic Polymerization of this compound

Enzymatic ring-opening polymerization (e-ROP) offers a green and highly selective alternative to metal-based and organocatalytic methods for polyester (B1180765) synthesis. mdpi.com Lipases, in particular, have proven to be effective biocatalysts for the polymerization of lactones.

The lipase-catalyzed ROP of this compound is a form of transesterification. researchgate.net The generally accepted mechanism involves the activation of the monomer at the active site of the lipase (B570770), typically a serine residue within a catalytic triad. mdpi.com The serine hydroxyl group attacks the carbonyl carbon of the lactone, forming an acyl-enzyme intermediate. This intermediate then reacts with an initiator, which can be water or an alcohol, or with the hydroxyl end of a growing polymer chain to propagate the polymerization. mdpi.comdiva-portal.org This process does not generate a leaving group during the reaction. researchgate.net

Studies using lipase from Candida antarctica (lipase CA), often immobilized as Novozym 435, have demonstrated high catalytic activity for the ROP of this compound. researchgate.netdiva-portal.org This enzymatic approach has successfully produced high molecular weight poly(1,4-dioxan-2-one) (PPDO). researchgate.net The polymerization can be controlled, as evidenced by a linear relationship between the number-average molecular weight and monomer conversion. diva-portal.orgdiva-portal.org

The reaction environment plays a crucial role in the outcome of lipase-catalyzed ROP. While the polymerization can be carried out in bulk (solvent-free), the use of solvents can influence the reaction rate, polymer molecular weight, and enzyme stability. mdpi.com

In solvent-free systems, high monomer concentration can lead to faster reaction rates. mdpi.com However, the increased viscosity of the reaction medium can present mass transfer limitations. mdpi.com The presence of a small amount of water is often necessary to act as an initiator, but an excess can lead to hydrolytic cleavage of the polymer chains, thereby reducing the molecular weight. researchgate.netdiva-portal.org

The choice of organic solvent can also significantly affect the polymerization. Solvents can influence the enzyme's conformation and catalytic activity. For instance, lipase-catalyzed transesterification between two different polyesters has been successfully carried out in toluene. researchgate.net

Temperature is another critical parameter. For the lipase CA-catalyzed ROP of a similar seven-membered lactone, 1,5-dioxepan-2-one, an increase in temperature from 40 to 80 °C led to higher monomer conversion and molecular weight. diva-portal.orgdiva-portal.org However, temperatures exceeding the enzyme's optimal range can cause denaturation and a subsequent decrease in catalytic activity. diva-portal.orgdiva-portal.org

Interactive Table of Polymerization Data

| Catalyst System | Monomer | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Ref |

| Lipase CA | 1,4-Dioxan-2-one | Water | Bulk | 60 | 15 | - | 41,000 (Mw) | - | researchgate.net |

| Lipase CA | 1,5-Dioxepan-2-one | Water | Bulk | 60 | - | >90 | ~15,000 | ~1.3 | diva-portal.org |

| ITU 2 / MgI2 | ε-Caprolactone | Benzyl Alcohol | Toluene | 25 | 0.5 | >99 | 12,100 | 1.12 | rsc.org |

| t-BuP4 | 1,5-Dioxepan-2-one | Benzyl Alcohol | CH2Cl2 | RT | <0.2 | >99 | 10,900 | 1.15 | researchgate.net |

| TBD | 1,5-Dioxepan-2-one | Benzyl Alcohol | CH2Cl2 | RT | <0.3 | >75 | 10,500 | 1.13 | researchgate.net |

| DBU | 1,5-Dioxepan-2-one | Benzyl Alcohol | CH2Cl2 | RT | <0.3 | 38 | 10,300 | 1.12 | researchgate.net |

Polymerization Mechanisms

The mechanism of ring-opening polymerization is fundamentally determined by the nature of the active species that propagates the polymer chain.

Anionic ring-opening polymerization (AROP) of cyclic esters like this compound is initiated by a nucleophilic attack of a negatively charged species on the monomer. diva-portal.orgcmu.ac.th This attack can theoretically occur at two positions: the carbonyl carbon or the carbon atom adjacent to the acyl-oxygen. diva-portal.orgcmu.ac.th

For larger lactone rings, such as this compound, the attack predominantly occurs at the carbonyl carbon. cmu.ac.th This leads to the cleavage of the acyl-oxygen bond and the formation of an alkoxide as the propagating species. cmu.ac.th The propagating chain end remains negatively charged, counter-balanced by a positive ion from the initiator. diva-portal.org The nature of this ion pair, whether it is fully ionic or more covalent, can be influenced by the solvent used. diva-portal.orgcmu.ac.th Polar solvents generally favor a more ionic character and can lead to well-controlled polymerizations and high molecular weight polymers. cmu.ac.th

The AROP is considered a "living" polymerization if initiation is fast and there are no termination or chain transfer reactions. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Cationic Ring-Opening Polymerization Pathways

The cationic ring-opening polymerization (ROP) of cyclic esters, including this compound, is a significant pathway for polyester synthesis. diva-portal.org This mechanism is initiated by cationic species, typically strong protic acids or Lewis acids. diva-portal.orgtandfonline.com The process involves the formation of a positively charged active species, which is then susceptible to nucleophilic attack by a monomer molecule. diva-portal.org This attack proceeds via an SN2-type reaction, leading to the opening of the seven-membered ring and the propagation of the polymer chain. diva-portal.org

While specific studies on this compound are limited, research on the analogous monomer 1,5-dioxepan-2-one (DXO) using Lewis acid initiators like SnCl₄, FeCl₃, AlCl₃, BCl₃, and BF₃OEt₂ provides insight into the potential behavior. tandfonline.com In these systems, the polymerization rate and polymer molecular weight are highly dependent on the choice of initiator, temperature, and solvent. tandfonline.com For instance, the polarity of the solvent can significantly affect polymerization rates, with higher rates observed in more polar solvents like nitrobenzene (B124822) compared to tetrahydrofuran (B95107) (THF) or dioxane. tandfonline.com This is attributed to the solvent's ability to coordinate with the growing polymer chain. tandfonline.com However, cationic ROP of lactones can be challenging to control, often leading to side reactions that limit the molecular weight and broaden the polydispersity of the resulting polymer. tandfonline.comacs.org

Coordination-Insertion Mechanisms

The most prevalent and controlled method for the ROP of this compound is the coordination-insertion mechanism. researchgate.netresearchgate.net This pathway is utilized by a wide array of organometallic catalysts, including those based on tin, aluminum, lanthanum, and yttrium. researchgate.netresearchgate.netcmu.ac.th The mechanism is widely accepted to proceed through several key steps. cmu.ac.th

Initially, the catalyst, typically a metal alkoxide, coordinates to the carbonyl oxygen of the monomer. cmu.ac.thuc.edu This coordination enhances the electrophilicity of the monomer's carbonyl carbon and increases the nucleophilicity of the alkoxide group attached to the metal center. cmu.ac.th Subsequently, the monomer's acyl-oxygen bond is cleaved as it inserts into the metal-alkoxide bond of the initiator or propagating chain. researchgate.netcmu.ac.th This process regenerates a metal alkoxide at the chain end, which can then coordinate and react with the next monomer molecule, allowing the polymer chain to grow. diva-portal.org Spectroscopic and mechanistic studies using initiators such as lanthanum isopropoxide and various yttrium guanidinates confirm that the polymerization of this compound proceeds through this coordination-insertion pathway, specifically involving the rupture of the acyl-oxygen bond. researchgate.net

Stereochemical Control in ROP and Polymer Microstructure

Stereochemical control is a critical aspect of polymer science, determining properties like crystallinity and thermal behavior. However, for the homopolymerization of this compound, stereocontrol in terms of tacticity (the stereochemical arrangement of adjacent chiral centers) is not a relevant factor because the monomer itself is achiral.

Kinetic and Thermodynamic Studies of this compound ROP

Determination of Rate Constants, Activation Energies, and Polymerization Rates

Kinetic investigations into the ROP of this compound consistently show that the polymerization follows first-order kinetics with respect to the monomer concentration. researchgate.netresearchgate.net This is often expressed by the rate law: Rate = kₚ[M][I], where kₚ is the apparent rate constant for propagation, and [M] and [I] are the concentrations of the monomer and initiator, respectively. google.com

The apparent activation energy (Eₐ) for the polymerization, a measure of the reaction's sensitivity to temperature, varies significantly with the catalytic system employed. These variations reflect the different efficiencies and pathways of the catalysts.

| Catalyst System | Apparent Activation Energy (Eₐ) (kJ mol⁻¹) | Reference |

|---|---|---|

| Yttrium Guanidinate Complex | 30.8 | researchgate.net |

| Novozym 435 (Enzyme) | 45.3 | researchgate.net |

| Sn(II) ethylhexanoate / Triethylaluminum | 71.8 | researchgate.net |

Equilibrium Polymerization and Factors Influencing Monomer Conversion Limits

The ROP of this compound is a reversible process, characterized by an equilibrium between the monomer and the polymer. researchgate.net This equilibrium is governed by thermodynamic parameters, which dictate the maximum achievable monomer conversion under specific conditions. researchgate.netepa.gov The polymerization is enthalpically driven, as indicated by a negative enthalpy of polymerization (ΔH), but entropically disfavored due to the loss of translational entropy when the monomer is incorporated into the polymer chain. researchgate.netresearchgate.net

The ceiling temperature (T꜀)—the temperature at which the rate of polymerization equals the rate of depolymerization—for the bulk polymerization of this compound is approximately 265 °C. researchgate.netepa.gov Above this temperature, polymerization is not thermodynamically favorable. The reversible nature of the polymerization means that factors like temperature and initial monomer concentration significantly impact the final monomer conversion. researchgate.netnih.gov Another crucial factor is the physical state of the polymer; poly(this compound) is semi-crystalline with a melting temperature (Tₘ) around 110 °C. researchgate.net When polymerization is conducted below this Tₘ, the crystallization of the polymer provides an additional thermodynamic driving force, shifting the equilibrium toward the polymer and enabling higher monomer conversions. researchgate.net

| Parameter | Value | Catalyst System | Reference |

|---|---|---|---|

| Enthalpy (ΔHls) | -14.1 kJ mol⁻¹ | Sn(II) ethylhexanoate / Triethylaluminum | researchgate.net, epa.gov |

| Entropy (ΔSls) | -26.1 J mol⁻¹ K⁻¹ | Sn(II) ethylhexanoate / Triethylaluminum | researchgate.net, epa.gov |

| Enthalpy (ΔH) | -19 kJ mol⁻¹ | Novozym 435 | researchgate.net |

| Entropy (ΔS) | -66 J K⁻¹ mol⁻¹ | Novozym 435 | researchgate.net |

Influence of Initiator and Catalyst Concentration on Polymerization Dynamics

The dynamics of this compound ROP are strongly influenced by the concentrations of both the initiator and the catalyst. As established by the first-order rate law, the rate of polymerization is directly proportional to the initiator concentration. google.com Therefore, increasing the amount of initiator will accelerate the consumption of the monomer. The monomer-to-initiator ratio ([M]/[I]) is a key parameter used to control the target molecular weight of the resulting polymer, particularly in controlled or living polymerizations. researchgate.netcmu.edu

The concentration of the catalyst also plays a direct role. Kinetic studies have demonstrated a first-order dependency of the observed rate constant on the catalyst concentration. researchgate.net This means that doubling the catalyst concentration can effectively double the rate of polymerization, assuming other conditions are constant. The chemical nature and structure of the catalyst itself also have a profound impact on activity. For example, with yttrium guanidinate catalysts, altering the substituents on the guanidinate ligand can significantly change the catalytic activity. researchgate.net These relationships highlight the importance of precise control over reactant and catalyst stoichiometry to manage the polymerization rate and achieve the desired polymer characteristics.

Control over Polymer Architecture and Molecular Weight

The ability to precisely control the architecture and molecular weight of poly(this compound) is paramount for tailoring its properties to specific applications. This control is primarily achieved through the selection of appropriate polymerization techniques, which allow for the synthesis of polymers with well-defined structures and predictable molar masses.

Living polymerization techniques are powerful tools for the precision synthesis of poly(this compound). These methods are characterized by the absence of chain-terminating and chain-transfer reactions, allowing the polymer chains to grow at a constant rate until all the monomer is consumed. This "living" nature enables the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and the ability to form block copolymers through sequential monomer addition. figshare.commdpi.com

Several catalytic systems have been explored for the living ring-opening polymerization (ROP) of this compound and its related monomer, 1,5-dioxepan-2-one (DXO). Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene super bases like t-BuP4, have demonstrated the ability to catalyze the ROP of DXO in a controlled manner. mdpi.com The molecular weight of the resulting poly(1,5-dioxepan-2-one) (PDXO) increases linearly with the monomer-to-initiator ratio, and the polymers exhibit narrow polydispersity indices (PDI). mdpi.com Kinetic studies have further confirmed the controlled nature of these organo-catalyzed polymerizations. mdpi.com

Metal-based catalysts, particularly those based on tin and lanthanides, have also been effectively employed. For instance, lanthanum isopropoxide has been used to initiate the ROP of 1,4-dioxan-2-one, a similar cyclic ester, demonstrating high activity. researchgate.net Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), a widely used catalyst for ROP, can also facilitate controlled polymerization, although the control might be less precise compared to some organocatalysts. google.com The use of cyclic tin initiators has also been reported for the synthesis of block copolymers containing PDXO, indicating a controlled polymerization process. acs.org

Enzyme-catalyzed ROP, utilizing lipases such as Candida antarctica lipase B (CALB), offers a metal-free and mild alternative for the synthesis of poly(1,4-dioxan-2-one). researchgate.net This enzymatic approach can produce polymers with high molecular weights and avoids the potential toxicity associated with metallic residues, which is particularly important for biomedical applications. researchgate.net

The choice of initiator is also crucial in living ROP. Alcohols, such as benzyl alcohol, are commonly used as initiators, allowing for the incorporation of specific end-groups and precise control over the polymer chain length. mdpi.comresearchgate.net The molecular weight can be effectively controlled by adjusting the monomer-to-initiator feed ratio. acs.org

Table 1: Comparison of Catalytic Systems for Controlled ROP of Dioxepan-2-one Analogs

| Catalyst/Initiator System | Monomer | Key Features | Reference |

| DBU, TBD, t-BuP₄ / Benzyl Alcohol | 1,5-Dioxepan-2-one | Controlled molecular weight, narrow PDI. mdpi.com | mdpi.com |

| Lanthanum Isopropoxide | 1,4-Dioxan-2-one | High catalytic activity. researchgate.net | researchgate.net |

| Cyclic Tin Initiator | 1,5-Dioxepan-2-one | Synthesis of well-defined block copolymers. acs.org | acs.org |

| Candida antarctica Lipase B | 1,4-Dioxan-2-one | Metal-free, high molecular weight polymers. researchgate.net | researchgate.net |

| Sn(Oct)₂ / 4-tert-butylbenzyl alcohol | 1,4-Benzodioxepin-3-methyl-2,5-dione | Successful polymerization of a substituted analog. google.com | google.com |

The versatility of ROP allows for the synthesis of poly(this compound) with various architectures, moving beyond simple linear chains to more complex structures like branched and cyclic polymers.

Linear Architectures: The synthesis of linear poly(this compound) is the most straightforward architecture, typically achieved through ROP initiated by a monofunctional initiator like an alcohol. mdpi.com This results in a polymer chain with two distinct end-groups. Block copolymers, a type of linear architecture, can be synthesized by the sequential addition of different monomers. For example, diblock and triblock copolymers of 1,5-dioxepan-2-one and L-lactide have been successfully synthesized using cyclic tin initiators, resulting in materials with tailored properties. acs.org

Branched Architectures: Branched or star-shaped polymers can be prepared by using a multifunctional initiator, often referred to as a core molecule. For instance, polyols can be used as initiators to simultaneously grow multiple polymer chains from a central point, leading to star-shaped polyesters. rsc.org Another approach involves using a cross-linking agent during polymerization. For example, cross-linked films of ε-caprolactone and 1,5-dioxepan-2-one have been prepared using 2,2'-bis-(ε-caprolactone-4-yl) propane (B168953) as a cross-linking agent, resulting in elastomeric networks. diva-portal.org

Cyclic Architectures: The synthesis of cyclic polyesters has gained attention due to their unique physical properties compared to their linear counterparts, such as reduced hydrodynamic volume and potentially different thermal properties. researchgate.net While challenging, cyclic polyesters can be prepared through ring-closing reactions of linear precursors or via ROP under specific conditions that favor intramolecular cyclization over intermolecular propagation. Organocatalysts have shown promise in selectively producing cyclic polymers. researchgate.net

Table 2: Examples of Poly(this compound) Architectures

| Architecture | Synthetic Strategy | Key Features | Reference |

| Linear (Homopolymer) | ROP with monofunctional initiator | Predictable molecular weight, defined end-groups. mdpi.com | mdpi.com |

| Linear (Block Copolymer) | Sequential ROP of different monomers | Tailorable thermal and mechanical properties. acs.org | acs.org |

| Branched (Star-shaped) | ROP with multifunctional initiator (polyol) | Multiple polymer arms from a central core. rsc.org | rsc.org |

| Branched (Network) | ROP with a cross-linking agent | Elastomeric materials. diva-portal.org | diva-portal.org |

| Cyclic | ROP favoring intramolecular cyclization | Unique physical properties compared to linear analogs. researchgate.net | researchgate.net |

The ability to introduce specific functional groups at the chain ends of poly(this compound) is a significant advantage of controlled ROP. This end-group functionalization allows for the subsequent modification of the polymer, such as conjugation to other molecules or integration into more complex macromolecular structures.

The primary strategy for end-group functionalization is the use of a functional initiator. The initiator molecule becomes the α-end group of the polymer chain. For instance, using an alcohol with a protected functional group (e.g., an unsaturated bond) as an initiator allows for the introduction of that functionality at one end of the polymer chain. diva-portal.org This approach has been used to synthesize polyesters with terminal double bonds, which can then be used in further reactions to create comb-like polymers. diva-portal.org

The ω-end group is typically a hydroxyl group resulting from the ring-opening of the monomer. This hydroxyl end-group is itself a functional handle that can be used for further reactions. For example, it can be used to initiate the polymerization of another monomer to form a block copolymer or can be chemically modified. The synthesis of telechelic polymers, which have two functional end-groups, can be achieved using a difunctional initiator. diva-portal.org For example, using a diol as an initiator results in a polymer chain with hydroxyl groups at both ends (α,ω-dihydroxy telechelic polymer). rsc.org These di-functional polymers are valuable as macromonomers for the synthesis of multiblock copolymers or polyurethanes. researchgate.netrsc.org

Another strategy involves post-polymerization modification. The terminal hydroxyl group can be reacted with various reagents to introduce different functionalities. For example, reaction with succinic anhydride (B1165640) can convert the hydroxyl end-group to a carboxylic acid end-group. researchgate.net This provides a different type of reactive handle for subsequent conjugation or derivatization.

Table 3: Strategies for End-Group Functionalization of Polyesters

| Strategy | Method | Resulting Functionality | Application | Reference |

| Functional Initiator | ROP with an alcohol bearing an unsaturated group | Terminal double bond | Synthesis of comb polymers. diva-portal.org | diva-portal.org |

| Difunctional Initiator | ROP with a diol | α,ω-Dihydroxy telechelic polymer | Synthesis of block copolymers and polyurethanes. researchgate.netrsc.org | researchgate.netrsc.org |

| Post-polymerization Modification | Reaction of terminal hydroxyl with succinic anhydride | Terminal carboxylic acid | Further conjugation and derivatization. researchgate.net | researchgate.net |

| Functional Initiator | ROP with benzyl alcohol | Terminal benzyl ester group | Polymer characterization and block copolymer synthesis. mdpi.com | mdpi.com |

Copolymerization Strategies Involving 1,4 Dioxepan 2 One

Statistical Copolymerization with Other Cyclic Esters and Ethers

Statistical copolymerization offers a method to create polymers where monomer units are distributed randomly or in a gradient along the polymer chain, effectively averaging the properties of the constituent homopolymers. The copolymerization of 1,4-Dioxepan-2-one (PDO) with other cyclic esters, such as ε-caprolactone (CL), has been investigated to fine-tune properties like degradation rate and thermal stability. researchgate.net

Determination of Reactivity Ratios and Monomer Sequence Distribution

The relative reactivity of monomers in a copolymerization reaction is described by reactivity ratios (r), which are crucial for predicting the copolymer's microstructure. In the case of the bulk ring-opening copolymerization of PDO (M1) and ε-caprolactone (CL, M2), the reactivity ratios have been determined. researchgate.net A kinetic analysis of the reaction revealed a faster incorporation rate for PDO compared to CL. researchgate.net

The reactivity ratios indicate that PDO is more reactive than CL and will be incorporated into the polymer chain more rapidly. The product of the reactivity ratios (r_PDO * r_CL = 0.756) is less than 1, suggesting a tendency towards random distribution of the monomer units, though with a composition gradient due to the difference in reactivity. researchgate.net This results in copolymers consisting of long CL segments interrupted by isolated PDO units, a microstructure that allows the material to retain thermal stability comparable to pure poly(ε-caprolactone) (PCL). researchgate.net

Table 1: Reactivity Ratios for the Copolymerization of this compound (PDO) and ε-Caprolactone (CL)

| Monomer 1 | Monomer 2 | Reactivity Ratio (r_PDO) | Reactivity Ratio (r_CL) | r_PDO * r_CL | System Conditions |

|---|---|---|---|---|---|

| PDO | CL | 2.7 | 0.28 | 0.756 | Bulk copolymerization |

Data sourced from a kinetic analysis of the copolymerization reaction. researchgate.net

Influence of Comonomer Identity on Polymerization Kinetics and Thermodynamics

The kinetics of copolymerization are significantly influenced by the identity of the comonomer. For the PDO/CL system, the extrapolated rate constant for PDO (k_PDO) was found to be 0.030 min⁻¹, more than double that of CL (k_CL = 0.013 min⁻¹). researchgate.net This difference in reaction rates is the primary driver for the resulting gradient microstructure.

Block Copolymer Synthesis Incorporating this compound Units

Block copolymers are composed of long sequences, or blocks, of different monomers. This architecture allows for the combination of distinct properties from each homopolymer block, leading to materials with unique characteristics, such as thermoplastic elastomers or amphiphiles for drug delivery.

Sequential Monomer Addition Techniques for Di- and Triblock Copolymers

The most common method for synthesizing block copolymers containing PDO is sequential monomer addition. This technique involves polymerizing one monomer to completion to form a "living" polymer chain, which then acts as a macroinitiator for the polymerization of the second monomer.

This strategy has been successfully used to create various block copolymer structures:

Diblock Copolymers: Poly(ε-caprolactone)-b-poly(p-dioxanone) (PCL-b-PPDO) copolymers have been synthesized by first polymerizing ε-caprolactone using an initiator like aluminum triisopropoxide, followed by the addition and polymerization of PDO onto the living PCL macroinitiator. researchgate.net Similarly, poly(γ-butyrolactone)-b-poly(p-dioxanone) (PγBL-b-PPDO) has been prepared via a one-pot sequential copolymerization. sciengine.com

ABA Triblock Copolymers: Amphiphilic triblock copolymers of poly(p-dioxanone)-poly(ethylene glycol)-poly(p-dioxanone) (PPDO-PEG-PPDO) are widely synthesized. In this approach, a dihydroxyl-terminated poly(ethylene glycol) (PEG) is used as a macroinitiator for the ring-opening polymerization of PDO, growing PPDO blocks from both ends of the PEG chain. researchgate.netresearchgate.net

Pentablock Copolymers: More complex architectures, such as ABCBA pentablock copolymers, have also been created. For example, a PPDO-b-PEG-b-PPDO triblock can be used as a macroinitiator for the subsequent polymerization of L-lactide, yielding a PLLA-b-PPDO-b-PEG-b-PPDO-b-PLLA structure. ijcce.ac.ir Another example involves creating a PCL-b-PEG-b-PCL triblock first, and then using it to initiate the polymerization of PDO to form a PPDO-b-PCL-b-PEG-b-PCL-b-PPDO pentablock copolymer. thaiscience.info

Table 2: Examples of Block Copolymers Synthesized via Sequential Addition Involving this compound (PDO)

| Copolymer Architecture | Block A | Block B | Block C | Initiator / Macroinitiator | Catalyst |

|---|---|---|---|---|---|

| Diblock (AB) | PCL | PPDO | - | Aluminum triisopropoxide | - |

| Diblock (AB) | PγBL | PPDO | - | Urea/alkoxide system | - |

| Triblock (ABA) | PPDO | PEG | - | Poly(ethylene glycol) (PEG) | Stannous octoate |

| Pentablock (ABCBA) | PLLA | PPDO | PEG | PPDO-b-PEG-b-PPDO | Stannous octoate |

| Pentablock (BABAB) | PCL | PPDO | PEG | PCL-b-PEG-b-PCL | Stannous octoate |

Data compiled from multiple research findings. researchgate.netsciengine.comresearchgate.netijcce.ac.irthaiscience.info

Macromonomer Approaches for Graft and Star Block Architectures

While the term "macromonomer" typically refers to a polymer chain with a polymerizable end group, a related strategy for creating non-linear architectures like star-shaped copolymers involves using a multifunctional core initiator. This "grafting from" a central point results in star-shaped block copolymers.

Star-shaped copolymers of PDO have been synthesized using polyhydric alcohol initiators like D-sorbitol or pentaerythritol (B129877) ethoxylate. researchgate.netacs.org For instance, a 90/10 (mol %) poly(p-dioxanone-co-glycolide) block copolymer was synthesized using a combination of monofunctional dodecanol (B89629) and difunctional diethylene glycol initiators, with the potential to create star shapes by using initiators with higher functionality. acs.org In another approach, star-shaped PEG can be used as a multi-arm macroinitiator for the ring-opening polymerization of 1,4-dioxan-2-one (B42840) to yield PEG-b-polyester star block copolymers. researchgate.net These structures are of interest because they often exhibit lower viscosity and different micellization properties compared to their linear counterparts. researchgate.net

Graft Copolymerization with this compound Moieties

Graft copolymers consist of a primary polymer backbone with secondary polymer chains attached as side branches. The "grafting from" technique is a powerful method to create such structures, where the side chains are grown directly from active sites along the main backbone. This approach has been used to graft poly(p-dioxanone) (PPDO) chains onto various hydrophilic polymer backbones.

Notable examples include:

PVA-g-PPDO: Amphiphilic graft copolymers have been synthesized by initiating the ring-opening polymerization of PDO from the hydroxyl groups present on a poly(vinyl alcohol) (PVA) backbone. To control the grafting density, some of the hydroxyl groups on the PVA are first protected before the polymerization step, and then deprotected afterward. researchgate.net

PHEA-g-PPDO: Poly(p-dioxanone) has been successfully grafted onto β-poly(N-2-hydroxyethyl)-DL-aspartamide (PHEA). The hydroxyl end groups of PHEA act as initiating sites for the ring-opening polymerization of PDO, a reaction that can be catalyzed by either tin octoate or enzymes like Candida antarctica Lipase (B570770) B. tandfonline.comresearchgate.net

Chitosan-g-PPDO: Chitosan, a natural polysaccharide, has been modified by grafting PPDO chains onto its backbone. The ring-opening polymerization of PDO is initiated from the hydroxyl or amino groups of chitosan, typically using stannous octoate as a catalyst. researchgate.net

These graft copolymers are often amphiphilic and can self-assemble into micelles or other nanostructures in aqueous environments, making them promising candidates for applications in drug delivery and tissue engineering. researchgate.net

"Grafting From" and "Grafting To" Methodologies

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. The synthesis of such polymers can be broadly categorized into "grafting from" and "grafting to" methods. acs.orgmdpi.com

The "grafting to" approach involves attaching pre-synthesized polymer chains (the grafts) to a functional polymer backbone. acs.org This method allows for the precise characterization of both the backbone and the graft chains before the coupling reaction. However, the grafting density can be limited by the steric hindrance of already attached polymer chains, which may shield the remaining reactive sites on the backbone. acs.orgmdpi.com

The "grafting from" approach, in contrast, involves growing the graft chains directly from initiating sites that are part of the main polymer backbone. acs.orgmdpi.com This technique can achieve a higher grafting density as the polymerization of small monomers is less affected by steric hindrance compared to the attachment of large polymer coils. acs.org

A notable example of the "grafting from" strategy involves the synthesis of a random graft copolymer with a polypropylene (B1209903) (PP) backbone and polyester (B1180765) side chains derived from the ring-opening polymerization of cyclic esters, including this compound. In this process, a functionalized polypropylene backbone containing hydroxyl groups acts as a macroinitiator for the polymerization of the lactone monomer. This results in polyester grafts being covalently bonded to the PP backbone.

Detailed research findings for such a graft copolymer are outlined below:

Interactive Table 1: Characteristics of a Graft Copolymer with a Polypropylene Backbone and Polyester Side Chains

| Parameter | Value Range | Determination Method |

| Backbone Composition | ||

| Backbone Polymer | Polypropylene (PP) | - |

| Backbone Functional Groups | 3-8 hydroxyl (-OH) groups per chain | ¹H NMR in tetrachloroethane-d₂ at 90°C |

| Backbone Mn | 10 - 100 kDa (20 - 100 kDa preferred) | High-Temperature Size Exclusion Chromatography (HT-SEC) |

| Graft (Side Chain) Composition | ||

| Graft Monomer Example | This compound | - |

| Graft Type | Polyester | - |

| Graft Mn (per segment) | 5 - 25 kDa | ¹H NMR in tetrachloroethane-d₂ at 90°C |

| Overall Copolymer Composition | ||

| PP in backbone | 45 - 80 mol % | - |

| Polyester in grafts | 20 - 55 mol % | - |

This data is based on findings reported for graft copolymers prepared from functionalized polypropylene and various cyclic esters, including this compound. google.com

Synthesis of Functionalized Polymer Backbones for Grafting

The successful implementation of the "grafting from" strategy hinges on the preparation of a polymer backbone with suitable initiating sites. For the synthesis of polypropylene-graft-poly(this compound), a hydroxyl-functionalized polypropylene is required to initiate the ring-opening polymerization of the cyclic ester.

The backbone is preferably prepared from a polypropylene homopolymer or a copolymer of propylene (B89431) and ethylene (B1197577) (with less than 5 wt% ethylene). google.com The functionalization process introduces hydroxyl (-OH) groups randomly along the polymer chain. google.com The resulting functionalized PP should have a melting temperature of at least 120°C to ensure it maintains its structural integrity during subsequent polymerization steps. google.com The number of hydroxyl groups is a critical parameter, as it determines the number of potential polyester grafts, with an average of 3 to 8 groups per molecule being typical for these applications. google.com

Hybrid Polymer Systems Based on this compound and Non-Cyclic Monomers

Hybrid polymer systems are created by copolymerizing monomers that polymerize via different mechanisms, such as the ring-opening polymerization of cyclic esters and the vinyl polymerization of non-cyclic monomers. This approach allows for the incorporation of both ester units and vinyl-derived units into a single polymer chain, creating copolymers with unique combinations of properties. acs.org

One strategy to form such hybrids is the copolymerization of a cyclic ester like this compound with a non-cyclic, polymerizable component. An example of this is the creation of polymers derived from the reaction of lactone monomers and castor oil. google.com Castor oil is a triglyceride containing hydroxyl groups, which can act as initiators for the ring-opening polymerization of lactones. The resulting polymer is a hybrid structure where polyester chains are attached to the non-cyclic, fatty acid-based structure of the castor oil. google.com

Another approach is the "hybrid copolymerization" of cyclic esters with vinyl monomers, such as methyl methacrylate (B99206), using a catalyst that can facilitate both ring-opening and vinyl polymerization concurrently. acs.org This typically results in a random copolymer, and the final properties, such as thermal stability, can be distinct from the constituent homopolymers. acs.org While this has been demonstrated for other cyclic esters like ε-caprolactone, the principle is applicable to this compound, offering a pathway to novel polyester-polyvinyl hybrid materials.

Interactive Table 2: Example of a Hybrid Polymer System

| Component A (Cyclic Ester) | Component B (Non-Cyclic) | Polymerization Product | Key Feature |

| This compound | Castor Oil | Polyester chains grafted from the castor oil triglyceride backbone. google.com | Creates a bio-based hybrid polymer where polyester segments are integrated with a natural oil structure. |

| ε-Caprolactone (by analogy) | Methyl Methacrylate (by analogy) | Random copolymer of ester and vinyl units. acs.org | Forms a single polymer chain with a random distribution of monomers, combining properties of polyesters and acrylics. |

Post Polymerization Modification and Functionalization of Poly 1,4 Dioxepan 2 One

Chemical Derivatization of Polymer Backbones

The backbone of PDXO, with its ester linkages and terminal hydroxyl groups, is a prime target for chemical derivatization. These modifications can lead to the creation of novel polymer architectures and materials with altered degradation profiles and mechanical properties.

The hydroxyl end-groups of poly(1,4-dioxepan-2-one) chains, resulting from controlled ring-opening polymerization (ROP), serve as versatile handles for post-polymerization functionalization. diva-portal.org One of the most effective uses of these terminal hydroxyl groups is as macroinitiators for the polymerization of other cyclic monomers, leading to the formation of block copolymers with sophisticated architectures. diva-portal.orgacs.org

For instance, di-hydroxy telechelic PDXO has been employed to initiate the ROP of L-lactide (L-LA), resulting in the synthesis of ABA-type triblock copolymers, specifically poly(L-lactide)-b-poly(1,5-dioxepan-2-one)-b-poly(L-lactide) (PLLA-b-PDXO-b-PLLA). diva-portal.org In a similar vein, multiblock copolymers of poly(L-lactide-co-glycolide) (PLGA) and PDXO have been synthesized through the self-polycondensation of PLGA-PDXO diblock copolymers. nih.gov These block copolymers combine the desirable properties of each constituent block, such as the elasticity of PDXO and the semi-crystallinity of PLLA, to create thermoplastic elastomers. acs.org

Another approach to functionalizing the hydroxyl end-groups involves the use of functional initiators during the initial polymerization of this compound. For example, employing an initiator that contains a reactive group, such as a double bond, can yield terminally-functionalized PDXO. diva-portal.org This end-group can then be used in subsequent post-polymerization reactions, such as grafting, to create comb-like polymer structures. diva-portal.org

Table 1: Examples of Advanced Architectures via Hydroxyl Group Functionalization of Poly(this compound)

| Resulting Architecture | Method | Precursor Polymer/Initiator | Added Monomer/Reactant | Reference |

| Triblock Copolymer (PLLA-b-PDXO-b-PLLA) | ROP initiated by PDXO macroinitiator | Di-hydroxy telechelic PDXO | L-lactide (L-LA) | diva-portal.org |

| Multiblock Copolymer (PLGA-PDXO) | Self-polycondensation of diblock copolymers | PLGA-PDXO diblock copolymer | - | nih.gov |

| End-functionalized PDXO | ROP with functional initiator | Alcohol-bearing unsaturation | This compound | diva-portal.org |

| Triblock Copolymer (P(TMC-co-DXO)-b-PLLA) | ROP initiated by a tin alkoxide | Cyclic five-membered tin alkoxide | Trimethylene carbonate (TMC), 1,5-dioxepan-2-one (B1217222) (DXO), L-lactide (LLA) | acs.org |

The ester linkages constituting the backbone of poly(this compound) are susceptible to modification, primarily through transesterification reactions. These reactions can occur intramolecularly or intermolecularly and are often influenced by the conditions of polymerization, such as temperature and the type of catalyst used. diva-portal.org While frequently viewed as a side reaction that can affect the control over polymer microstructure, particularly in the synthesis of block copolymers, transesterification can also be harnessed as a post-polymerization tool to alter the polymer's properties. diva-portal.orggoogle.com

During the melt polymerization of this compound with other lactones, transesterification can lead to a more random distribution of monomer units, thereby affecting the final properties of the copolymer. google.com The extent of these reactions is dependent on several factors, including reaction temperature, time, the nature and concentration of the catalyst, and the concentration of polymer chain ends. google.com For example, in the synthesis of copolymers of 1,5-dioxepan-2-one and lactides, intermolecular transesterification reactions can modify the sequence of the copolylactones, which can prevent the formation of well-defined block copolymers at elevated temperatures. diva-portal.org

A more controlled approach involves reacting a pre-formed poly(this compound) with other lactone monomers in the molten state. google.com This two-stage process allows for the creation of copolymers where the initial PDXO structure is modified through the incorporation of other monomer units via transesterification. google.com This method has been employed to create copolymers with tailored properties for specific applications, such as absorbable surgical devices. google.com

Introduction of Side-Chain Functionalities onto Poly(this compound)

Introducing functional groups along the polymer backbone as side chains is another powerful strategy to modify the properties of PDXO. This can be achieved either by copolymerizing this compound with functional monomers or by chemically modifying the backbone of the pre-synthesized polymer.

While direct post-polymerization modification of the poly(this compound) backbone via click chemistry is not extensively reported, research on its derivatives demonstrates the potential of this approach. A notable example is the post-functionalization of poly(3-methylene-1,5-dioxepan-2-one) (PMDXO), a polymer with pendant methylene (B1212753) groups. nih.gov These methylene groups are amenable to thiol-Michael addition, a highly efficient click reaction. nih.gov This reaction has been used to attach various functional groups to the polymer backbone, creating a range of biodegradable polyesters with diverse functionalities. nih.gov This highlights a promising route for developing functionalized PDXO-based materials, should a suitable derivative of this compound with reactive pendant groups be synthesized.

A more direct method for introducing side-chain functionalities into poly(this compound) is through the copolymerization of this compound with functional comonomers. This approach allows for the incorporation of reactive pendant groups that can be used for subsequent post-polymerization modifications or to impart specific properties to the final material.

For instance, patents describe the synthesis of absorbable polyoxaesters with pendant functional groups by copolymerizing aliphatic polyoxycarboxylic acids with diols containing pendant amine, hydroxyl, or carboxyl groups, and further reacting them with lactone monomers such as this compound. acs.org This strategy allows for the creation of polyesters with strategically placed functional groups along the polymer backbone, which can enhance hydrophilicity, influence the biodegradation rate, and provide sites for the covalent attachment of active molecules or for crosslinking reactions. acs.org

The copolymerization of 1,5-dioxepan-2-one with 3-allyl-δ-valerolactone is another example that yields a biodegradable copolymer with pendant allyl groups. google.com These allyl groups can then be further modified, for example, by copolymerization with styrene (B11656) to create biodegradable graft polymers. google.com

Crosslinking Strategies for Poly(this compound) Systems

Crosslinking transforms thermoplastic PDXO into a thermoset material, enhancing its mechanical properties, thermal stability, and solvent resistance. Several strategies have been developed to create crosslinked PDXO networks.

One method involves the photocrosslinking of end-functionalized PDXO. For example, star-shaped PDXO can be end-functionalized with acryloyl chloride to introduce acrylate (B77674) end-groups. These functionalized polymers can then be photocrosslinked using a photoinitiator, resulting in a network with a high degree of crosslinking, as indicated by gel content ranging from 80% to 99%. uc.edu

Another approach is the spontaneous crosslinking that occurs at elevated temperatures. When PDXO is synthesized at temperatures of 140°C or higher, thermal fragmentation of the ether bonds in the polymer main chain can occur. This fragmentation produces double bonds that can react spontaneously to form cross-links between polymer chains, leading to the formation of a network structure. google.com

In-situ crosslinking during polymerization is also an effective strategy. This can be achieved by copolymerizing this compound with a crosslinking agent. For instance, crosslinked films of copolymers of ε-caprolactone and 1,5-dioxepan-2-one have been prepared using 2,2'-bis-(ε-caprolactone-4-yl) propane (B168953) as a crosslinking agent. grafiati.com More recently, a novel bis(1,3-dioxolan-4-one) monomer derived from tartaric acid has been used as a cross-linker in the copolymerization with cyclic esters like 1,5-dioxepan-2-one. acs.orgnih.gov This one-pot process yields crosslinked polyesters with tunable thermal and mechanical properties. acs.orgnih.gov The properties of these networks, such as the glass transition temperature (Tg) and mechanical strength, can be tailored by adjusting the comonomer choice and composition. acs.orgnih.gov

Table 2: Crosslinking Strategies for Poly(this compound) Systems and Their Effects

| Crosslinking Strategy | Method | Cross-linker/Condition | Effect on Polymer Properties | Reference |

| Photocrosslinking | Post-polymerization modification of end-groups followed by photocuring | Acrylate end-groups, 2,2-dimethoxy-2-phenylacetophenone (B1663997) photoinitiator | High gel content (80-99%), formation of an elastomer with a Tg of approximately -32°C. | uc.edu |

| Spontaneous Crosslinking | High-temperature synthesis | Temperatures ≥ 140°C | Formation of a network structure due to ether bond fragmentation and subsequent reaction of double bonds. | google.com |

| In-situ Crosslinking | Copolymerization with a cross-linking agent | 2,2'-bis-(ε-caprolactone-4-yl) propane | Formation of elastomeric networks; thermal and mechanical properties controlled by monomer feed and cross-link density. | grafiati.com |

| In-situ Crosslinking | Copolymerization with a cross-linking agent | Bis(1,3-dioxolan-4-one) from tartaric acid | Formation of degradable and reprocessable thermosets; tunable properties from resilient solids to elastomers. | acs.orgnih.gov |

Photocrosslinking Mechanisms

Photocrosslinking is a versatile method for creating covalently linked polymer networks with high precision and spatial control. The fundamental mechanism involves the use of photoinitiators that, upon exposure to ultraviolet (UV) light, generate reactive species (free radicals or cations) which then initiate the polymerization of functional groups attached to the polymer chains, leading to the formation of a crosslinked network. google.com

A prominent strategy for the photocrosslinking of poly(this compound) involves the introduction of photoreactive end-groups to the polymer chains. Research has demonstrated the synthesis of star-shaped PDXO through ring-opening polymerization, which is subsequently end-functionalized. diva-portal.org In a specific example, the hydroxyl end-groups of star-shaped PDXO, synthesized using a pentaerythritol (B129877) initiator, are reacted with acryloyl chloride. diva-portal.orgacs.org This reaction introduces acrylate functionalities at the termini of the polymer chains.